Cas no 3110-52-9 (4-Chloro-1-(3-fluorophenyl)-1-butanone)

4-Chloro-1-(3-fluorophenyl)-1-butanone structure
3110-52-9 structure
Product Name:4-Chloro-1-(3-fluorophenyl)-1-butanone
CAS No:3110-52-9
MF:C10H10ClFO
MW:200.637205600739
CID:1069295
PubChem ID:18399920
Update Time:2025-04-23

4-Chloro-1-(3-fluorophenyl)-1-butanone Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-1-(3-fluorophenyl)-1-oxobutane
    • 4-chloro-1-(3-fluorophenyl)butan-1-one
    • 4-Chlor-3'-fluorobutyrophenon
    • 4-Chloro-3'-Fluorobutyrophenone
    • MFCD02260552
    • DB-195394
    • 1-Butanone, 4-chloro-1-(3-fluorophenyl)-
    • DTXSID80593384
    • AKOS015156700
    • SCHEMBL7648015
    • Butyrophenone, 4-chloro-3'-fluoro-
    • G76268
    • 4-Chloro-1-(3-fluorophenyl)-1-butanone
    • 3110-52-9
    • V4ZR7K4VVA
    • MDL: MFCD02260552
    • Inchi: 1S/C10H10ClFO/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2
    • InChI Key: PLSCLNABOWDJKS-UHFFFAOYSA-N
    • SMILES: ClCCCC(C1C=CC=C(C=1)F)=O

Computed Properties

  • Exact Mass: 200.04000
  • Monoisotopic Mass: 200.0404208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.02740

4-Chloro-1-(3-fluorophenyl)-1-butanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4-Chloro-1-(3-fluorophenyl)-1-butanone Pricemore >>

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4-Chloro-1-(3-fluorophenyl)-1-butanone Related Literature

Additional information on 4-Chloro-1-(3-fluorophenyl)-1-butanone

4-Chloro-1-(3-fluorophenyl)-1-oxobutane (CAS No: 3110-52-9)

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is a chemical compound with the CAS registry number 3110-52-9. This compound belongs to the class of organochlorides and is widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. The molecule consists of a butane backbone with a chlorine atom at the fourth position and a fluorophenyl group attached to the first carbon, which also bears a ketone functional group.

The structure of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane is characterized by its unique combination of substituents, which imparts specific chemical and physical properties to the molecule. The presence of both chlorine and fluorine atoms introduces electronic effects that can influence the reactivity and stability of the compound. Recent studies have highlighted the importance of such halogenated compounds in medicinal chemistry, particularly in the design of bioactive molecules with improved pharmacokinetic profiles.

One of the key areas of research involving 4-Chloro-1-(3-fluorophenyl)-1-oxobutane is its potential as an intermediate in the synthesis of more complex molecules. For instance, this compound can serve as a building block for constructing heterocyclic frameworks, which are essential components of many drugs and agrochemicals. The ketone group in its structure makes it amenable to various condensation reactions, such as the aldol reaction or Michael addition, enabling the formation of diverse product architectures.

Recent advancements in synthetic methodologies have also expanded the scope of applications for 4-Chloro-1-(3-fluorophenyl)-1-oxobutane. For example, researchers have explored its use in asymmetric catalysis to access enantioselective products, which are highly desirable in pharmaceutical development due to their potential for reduced side effects and improved efficacy.

In terms of physical properties, 4-Chloro-1-(3-fluorophenyl)-1-oxobutane exhibits a melting point of approximately 65°C and a boiling point around 205°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. However, its relatively low solubility in water limits its direct application in aqueous environments.

The synthesis of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane typically involves multi-step processes that combine nucleophilic substitutions, eliminations, and oxidations. One common approach involves the chlorination of an appropriate precursor followed by oxidation to introduce the ketone functionality. The use of transition metal catalysts has been shown to enhance reaction efficiency and selectivity in some cases.

From an environmental standpoint, 4-Chloro-1-(3-fluorophenyl)-1-oxobutane has been subjected to toxicity studies to assess its potential impact on aquatic life and human health. Results indicate that while it exhibits moderate toxicity at high concentrations, its environmental persistence is relatively low due to biodegradation pathways involving microbial activity.

In conclusion, 4-Chloro-1-(3-fluorophenyl)-1-oxobutane (CAS No: 3110-52-9) is a versatile compound with significant potential in various chemical industries. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop novel bioactive molecules with enhanced therapeutic profiles.

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